molecular formula C21H26N6O3S B2854021 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine CAS No. 1049433-74-0

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine

Cat. No.: B2854021
CAS No.: 1049433-74-0
M. Wt: 442.54
InChI Key: JPPGUCCBFTUOPS-UHFFFAOYSA-N
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Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine is a complex organic compound that incorporates diverse functional groups such as tetrazoles, piperazines, and tosylates. These functional groups render it valuable for several scientific and industrial applications, thanks to its unique structural attributes and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine usually begins with the formation of the tetrazole ring by reacting 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate. This tetrazole intermediate is then alkylated using formaldehyde to form a tetrazolylmethyl derivative. This intermediate undergoes a nucleophilic substitution reaction with 4-tosylpiperazine in the presence of a base such as sodium hydride, resulting in the target compound. Industrial Production Methods : Industrial-scale production of this compound would likely involve optimizing the aforementioned synthetic route to ensure high yields and purity. Techniques such as continuous flow chemistry could be employed to streamline the synthesis, reduce reaction times, and enhance safety.

Chemical Reactions Analysis

Types of Reactions: : 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine can participate in various chemical reactions:

  • Oxidation: : The tetrazole ring can be susceptible to oxidation, forming N-oxide derivatives under mild oxidizing conditions.

  • Reduction: : The compound can undergo reduction reactions, targeting the tetrazole ring or the tosyl group, resulting in the cleavage of the sulfonamide bond.

  • Substitution: : Both the piperazine and ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or peracids as oxidizing agents.

  • Reduction: : Application of hydrogen gas with a palladium catalyst.

  • Substitution: : Involving alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation can produce N-oxide derivatives.

  • Reduction leads to the formation of partially reduced tetrazole or desulfonated products.

  • Substitution results in various alkylated derivatives.

Scientific Research Applications

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine has multifaceted applications in scientific research : this compound has multifaceted applications in scientific research: Chemistry : Used as a ligand in coordination chemistry to form complexes with metals, aiding in catalysis and material science. Biology : Acts as a pharmacophore in drug design, specifically in designing inhibitors for enzymes or receptors related to neurological diseases. Medicine Industry : Utilized in the development of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine exerts its effects typically involves interaction with specific molecular targets: Molecular Targets and Pathways :

  • Biological Pathways : May inhibit or activate enzymes by mimicking natural substrates or inhibitors.

  • Receptor Binding : Binds to specific receptors on cell surfaces, modulating signal transduction pathways.

  • Metal Coordination : Forms complexes with metal ions, influencing catalytic activity in various biochemical reactions.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, such as 1-(4-chlorophenyl)piperazine or 1-phenyl-4-piperidone, 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine showcases unique characteristics:

  • Tetrazole Ring : Imparts additional stability and reactivity, enhancing its application in drug design.

  • Ethoxyphenyl Group : Introduces lipophilicity, impacting its biological activity.

  • Tosyl Group : Provides a leaving group for further synthetic modifications.

List of Similar Compounds

  • 1-(4-chlorophenyl)piperazine

  • 1-(4-methoxyphenyl)-1H-tetrazole

  • 1-phenyl-4-piperidone

  • 1-(4-methylsulfonylphenyl)piperazine

That wraps up the details on this compound. Anything else catch your fancy?

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-3-30-19-8-6-18(7-9-19)27-21(22-23-24-27)16-25-12-14-26(15-13-25)31(28,29)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGUCCBFTUOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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